3-Bromo-1-iodoimidazo[1,5-A]pyrazin-8-amine
Description
Properties
CAS No. |
1427502-20-2 |
|---|---|
Molecular Formula |
C6H4BrIN4 |
Molecular Weight |
338.93 g/mol |
IUPAC Name |
3-bromo-1-iodoimidazo[1,5-a]pyrazin-8-amine |
InChI |
InChI=1S/C6H4BrIN4/c7-6-11-4(8)3-5(9)10-1-2-12(3)6/h1-2H,(H2,9,10) |
InChI Key |
MITPLXDCNLKKEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C(N=C2Br)I)C(=N1)N |
Origin of Product |
United States |
Preparation Methods
Direct Bromination During Cyclization
Bromine can be incorporated during core formation. In a metal-free protocol, TBHP oxidizes HBr (generated in situ) to Br2, enabling electrophilic bromination of the intermediate imidazo[1,5-a]pyrazine. This method achieves 83–91% yields for 3-bromo derivatives but requires precise control of solvent (ethyl acetate) and oxidant stoichiometry to avoid over-bromination.
Post-Cyclization Bromination
For late-stage functionalization, N-bromosuccinimide (NBS) or Br2 in dimethylformamide (DMF) at 60°C selectively brominates the C3 position. A patent by EP3858833A1 describes bromination of 8-aminoimidazo[1,5-a]pyrazine using NBS, yielding 77% purity after silica gel chromatography. Challenges include competing bromination at electron-rich sites, necessitating directing groups (e.g., the C8 amine).
Iodination Techniques
Ultrasound-Assisted Iodination
A regioselective method employs I2 and TBHP under ultrasonic irradiation (40 kHz, 50 W). This metal-free approach achieves 91% yield for 3-iodoimidazo[1,5-a]pyrazines in ethanol within 30 minutes. The mechanism involves:
N-Iodosuccinimide (NIS)-Mediated Iodination
NIS in DMF at 60°C selectively iodinates the C1 position of 3-bromoimidazo[1,5-a]pyrazin-8-amine. A patent application reports 52–77% yields using this method, with iodine introduced after bromination to avoid competing reactions. The C8 amine acts as a directing group, stabilizing the transition state via hydrogen bonding.
One-Pot Sequential Halogenation
A chemodivergent strategy combines cyclization, bromination, and iodination in one pot. For example:
- Cyclize α-bromoketone and 2-aminopyrazine in ethyl acetate/TBHP to form 3-bromoimidazo[1,5-a]pyrazine.
- Add I2 and switch solvent to ethanol, applying ultrasound to introduce iodine at C1.
This method reduces purification steps but requires careful optimization of reaction order and solvent compatibility.
Challenges and Optimization
Regioselectivity Control
Competing halogenation at C3 vs. C1 is mitigated by:
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-iodoimidazo[1,5-A]pyrazin-8-amine can undergo various types of chemical reactions, including:
Substitution Reactions: Due to the presence of bromine and iodine, the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties and reactivity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted imidazo[1,5-A]pyrazines, while oxidation and reduction can yield different oxidized or reduced derivatives .
Scientific Research Applications
3-Bromo-1-iodoimidazo[1,5-A]pyrazin-8-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which 3-Bromo-1-iodoimidazo[1,5-A]pyrazin-8-amine exerts its effects is largely dependent on its interaction with molecular targets. The compound can interact with various enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways involved can vary based on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Imidazopyrazines
3-Bromoimidazo[1,2-a]pyrazin-8-amine
- Structure : Bromine at position 3 and amine at position 8, but fused at [1,2-a] instead of [1,5-A].
- Key Differences : The [1,2-a] fusion alters the electron distribution and steric profile compared to the [1,5-A] system. This may reduce halogen-bonding efficiency due to spatial constraints .
- Applications : Used as a synthetic intermediate, though its biological activity is less studied compared to [1,5-A]-fused analogs .
1-Iodo-3-methylimidazo[1,5-a]pyrazin-8-amine
- Structure : Methyl group at position 3 and iodine at position 1.
- Iodine’s polarizability enhances halogen bonding, which could improve target affinity compared to bromine .
- Synthesis : Likely involves sequential iodination and methylation steps, differing from the target compound’s bromo-iodo substitution .
8-Chloro-3-isopropylimidazo[1,5-a]pyrazine
- Structure : Chlorine at position 8 and isopropyl at position 3.
- Key Differences: Chlorine’s higher electronegativity but smaller size compared to iodine/bromine may reduce hydrophobic interactions.
Heterocyclic Derivatives with Varied Substituents
1-Bromo-3-(tetrahydro-2H-pyran-4-yl)imidazo[1,5-a]pyrazin-8-amine
- Structure : Tetrahydro-pyran group at position 3.
- Key Differences : The oxygen-containing pyran ring enhances hydrophilicity, improving aqueous solubility but possibly reducing blood-brain barrier penetration compared to halogenated analogs .
- Applications : Explored as a pharmaceutical intermediate, leveraging its balanced solubility for systemic delivery .
3-(Azetidin-1-yl)-1-bromoimidazo[1,5-a]pyrazin-8-amine
Data Tables
Biological Activity
3-Bromo-1-iodoimidazo[1,5-A]pyrazin-8-amine is a heterocyclic compound that has garnered attention for its potential biological activities. The presence of both bromine and iodine in its structure may enhance its pharmacological properties, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.
Structure and Properties
The chemical structure of 3-Bromo-1-iodoimidazo[1,5-A]pyrazin-8-amine is characterized by a fused imidazo-pyrazine ring system with halogen substituents. This unique dual halogenation can influence the compound's reactivity and interaction with biological targets.
Antitumor Activity
Research indicates that compounds similar to 3-Bromo-1-iodoimidazo[1,5-A]pyrazin-8-amine exhibit significant antitumor properties. For instance, a related imidazo[1,2-a]pyrazine derivative was identified as a potent inhibitor of ectonucleotide triphosphate diphosphohydrolase 1 (ENPP1), which plays a role in cancer immunotherapy by regulating the cGAS-STING pathway. This derivative showed an IC50 value of 5.7 nM against ENPP1 and enhanced the expression of downstream immune response genes when tested in vivo .
Inhibition of Protein Kinases
The compound is also being investigated for its potential as a protein kinase inhibitor. A study highlighted the synthesis of various imidazopyrazine derivatives that demonstrated selective inhibition against specific kinases involved in cellular signaling pathways. The structure-activity relationship (SAR) studies revealed that modifications at certain positions significantly affected potency and selectivity .
| Compound | Target | IC50 (nM) | Effect |
|---|---|---|---|
| 3-Bromo-1-iodoimidazo[1,5-A]pyrazin-8-amine | ENPP1 | 5.7 | Potent inhibitor |
| Related imidazo[1,2-a]pyrazine | Various kinases | Varies | Selective inhibition |
The biological activity of 3-Bromo-1-iodoimidazo[1,5-A]pyrazin-8-amine can be attributed to its ability to interact with specific protein targets involved in cell signaling and proliferation. The halogen atoms may facilitate binding to target proteins through halogen bonding or increased lipophilicity, enhancing cellular uptake and bioavailability.
Case Study 1: ENPP1 Inhibition
In a murine model, treatment with an imidazo[1,2-a]pyrazine derivative similar to 3-Bromo-1-iodoimidazo[1,5-A]pyrazin-8-amine combined with anti-PD-1 antibody resulted in a tumor growth inhibition rate of 77.7%. This highlights the compound's potential role in cancer therapy by modulating immune responses .
Case Study 2: Structure Modification
A study focused on modifying the imidazopyrazine scaffold to improve solubility and selectivity against hERG channels demonstrated that specific substitutions could enhance biological activity while minimizing off-target effects. These findings underscore the importance of structural optimization in developing effective therapeutics from this class of compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
